molecular formula C20H15N3O2 B5885431 N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide

Cat. No.: B5885431
M. Wt: 329.4 g/mol
InChI Key: UYROPTDDZWWIDQ-UHFFFAOYSA-N
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Description

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide typically involves the use of 2-aminophenol as a precursor. One common synthetic route includes the reaction of 2-aminophenol with an aldehyde under reflux conditions in the presence of a catalyst. For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used to achieve high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or disrupt fungal cell membranes. In cancer cells, the compound may induce apoptosis (programmed cell death) by targeting specific proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide can be compared with other benzoxazole derivatives, such as:

    2-(2-hydroxyphenyl)benzoxazole: Known for

Properties

IUPAC Name

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-13-5-6-18-17(11-13)23-20(25-18)15-3-2-4-16(12-15)22-19(24)14-7-9-21-10-8-14/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYROPTDDZWWIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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